Atorvastatin Cyclic Sodium Salt (Fluorophenyl) Impurity

Catalog No.
S1790625
CAS No.
873950-18-6
M.F
C33H34FN2O7Na
M. Wt
612.62
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atorvastatin Cyclic Sodium Salt (Fluorophenyl) Imp...

CAS Number

873950-18-6

Product Name

Atorvastatin Cyclic Sodium Salt (Fluorophenyl) Impurity

IUPAC Name

4-[1-(4-fluorophenyl)-5-hydroxy-2-phenyl-4-(phenylcarbamoyl)-5-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoic acid

Molecular Formula

C33H34FN2O7Na

Molecular Weight

612.62

InChI

InChI=1S/C33H35FN2O7/c1-21(2)32(41)31(29(40)35-25-11-7-4-8-12-25)30(43-31,22-9-5-3-6-10-22)33(23-13-15-24(34)16-14-23)36(32)18-17-27(42-33)19-26(37)20-28(38)39/h3-16,21,26-27,37,41H,17-20H2,1-2H3,(H,35,40)(H,38,39)

SMILES

CC(C)C1(C2(C(O2)(C3(N1CCC(O3)CC(CC(=O)O)O)C4=CC=C(C=C4)F)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6)O

Synonyms

1b-(4-Fluorophenyl)hexahydro-β,7-dihydroxy-7-(1-methylethyl)-1a-phenyl-7a-[(phenylamino)carbonyl]-3H-oxireno[3,4]pyrrolo[2,1-b][1,3]oxazine-3-butanoic Acid Sodium; ATV-cycloFP Sodium; ATV-FX1 sodium salt

Atorvastatin Cyclic Sodium Salt (Fluorophenyl) Impurity is a notable impurity associated with atorvastatin, a widely used statin medication for managing cholesterol levels and reducing cardiovascular risk. The compound has the chemical formula C33H35FN2O7C_{33}H_{35}FN_{2}O_{7} and a molecular weight of 612.62 g/mol. Its structure includes a fluorophenyl moiety, which contributes to its unique properties and behavior in biological systems. The compound is classified as an impurity, specifically a cyclic form of atorvastatin that arises during the synthesis or degradation processes of the parent drug .

Atorvastatin Cyclic Sodium Salt (Fluorophenyl) Impurity, also known as ATV-cycloFP sodium salt or ATV-FX1 sodium salt [CAS 1315629-79-8], is a chemical compound that arises as an impurity during the synthesis of the cholesterol-lowering drug Atorvastatin [, , ]. While Atorvastatin itself is extensively studied for its therapeutic effects, research on the specific impurity has been limited.

Potential Use as a Marker for Atorvastatin Quality Control:

Due to its presence during Atorvastatin synthesis, Atorvastatin Cyclic Sodium Salt (Fluorophenyl) Impurity has the potential to be used as a marker compound in quality control processes. By identifying and quantifying the impurity levels, researchers and manufacturers can ensure the purity and consistency of Atorvastatin drug products.

Importance of Understanding Impurities in Drug Development:

Understanding the presence and potential effects of impurities is crucial in drug development. Impurities can impact the efficacy and safety of a drug product. Therefore, research on impurities like Atorvastatin Cyclic Sodium Salt (Fluorophenyl) Impurity helps ensure the quality and safety of the final medication [].

The chemical reactivity of Atorvastatin Cyclic Sodium Salt (Fluorophenyl) Impurity is primarily influenced by its functional groups, including hydroxyl and carbonyl groups. It can undergo various reactions typical of organic compounds, such as:

  • Hydrolysis: The ester linkages in the compound may hydrolyze under acidic or basic conditions, leading to the formation of corresponding acids and alcohols.
  • Oxidation: The presence of hydroxyl groups allows for potential oxidation reactions, which could convert them into carbonyl groups.
  • Reduction: The compound may also participate in reduction reactions, particularly involving its ketone functionalities.

These reactions are significant for understanding the stability and degradation pathways of atorvastatin formulations .

The synthesis of Atorvastatin Cyclic Sodium Salt (Fluorophenyl) Impurity typically occurs during the production of atorvastatin itself. It can arise through:

  • Degradation Processes: Exposure to light, heat, or moisture can lead to the formation of this cyclic impurity as atorvastatin degrades.
  • Synthetic Pathways: Certain synthetic routes used in creating atorvastatin may inadvertently yield this impurity. For instance, reactions involving fluorinated aromatic compounds can lead to side products like the cyclic sodium salt.

Controlled synthesis conditions are essential to minimize the formation of such impurities during drug production .

Atorvastatin Cyclic Sodium Salt (Fluorophenyl) Impurity serves several applications in pharmaceutical research:

  • Quality Control: It is used as a reference standard for testing the purity of atorvastatin formulations.
  • Stability Studies: Understanding its formation helps in assessing the stability of atorvastatin under various environmental conditions.
  • Toxicological Studies: Investigating its biological effects aids in evaluating potential risks associated with atorvastatin impurities.

Moreover, it plays a role in regulatory submissions where impurity profiles are critical for drug approval processes .

Interaction studies involving Atorvastatin Cyclic Sodium Salt (Fluorophenyl) Impurity focus on its effects on biological systems and other pharmaceutical compounds. Key areas include:

  • Drug-Drug Interactions: Evaluating how this impurity affects the pharmacokinetics of atorvastatin when co-administered with other medications.
  • Metabolic Pathways: Investigating how this impurity interacts with metabolic enzymes may reveal insights into its impact on drug metabolism.

Such studies are vital for ensuring patient safety and optimizing therapeutic regimens involving atorvastatin .

Several compounds share structural similarities with Atorvastatin Cyclic Sodium Salt (Fluorophenyl) Impurity. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
AtorvastatinHMG-CoA reductase inhibitorPrimary active ingredient for cholesterol management
Atorvastatin CalciumCalcium salt formEnhanced solubility compared to free acid form
SimvastatinSimilar statin classDifferent side chain leading to distinct activity
RosuvastatinContains a different fluorophenyl groupHigher potency and selectivity compared to atorvastatin
FluvastatinLess potent than atorvastatinDistinct pharmacokinetic profile

Atorvastatin Cyclic Sodium Salt (Fluorophenyl) Impurity is unique due to its cyclic structure and specific fluorinated phenyl group, which differentiates it from other statins and their impurities. This uniqueness can affect both its biological activity and stability profile within pharmaceutical formulations .

Molecular Composition and Formula Characterization

Acid Form: C33H35FN2O7

The acid form of atorvastatin cyclic sodium salt (fluorophenyl) impurity possesses the molecular formula C33H35FN2O7 [3] [5]. This compound represents a cyclic degradation product of atorvastatin that maintains the characteristic structural elements of the parent molecule while exhibiting distinct stereochemical modifications [8]. The molecular composition includes thirty-three carbon atoms, thirty-five hydrogen atoms, one fluorine atom, two nitrogen atoms, and seven oxygen atoms [3].

The compound is systematically named as 4-(1B-(4-fluorophenyl)-7-hydroxy-7-isopropyl-1a-phenyl-7a-(phenylcarbamoyl)hexahydro-3H-oxireno[2',3':3,4]pyrrolo[2,1-b] [1] [3]oxazin-3-yl)-3-hydroxybutanoic acid [3]. This nomenclature reflects the complex polycyclic structure incorporating an oxireno-pyrrolo-oxazine framework that distinguishes it from the linear structure of the parent atorvastatin molecule [8].

Sodium Salt Form: C33H34FN2O7.Na

The sodium salt form exhibits the molecular formula C33H34FN2O7.Na, representing the deprotonated carboxylic acid functionality complexed with a sodium cation [1] [4]. This salt formation results in the loss of one hydrogen atom from the carboxylic acid group, as reflected in the reduced hydrogen count compared to the acid form [1]. The sodium salt demonstrates enhanced solubility characteristics in polar solvents, particularly methanol and water, compared to the free acid form [22].

The International Union of Pure and Applied Chemistry nomenclature for the sodium salt is sodium 4-(1b-(4-fluorophenyl)-7-hydroxy-7-isopropyl-1a-phenyl-7a-(phenylcarbamoyl)hexahydro-3H-oxireno[2',3':3,4]pyrrolo[2,1-b] [1] [3]oxazin-3-yl)-3-hydroxybutanoate [2]. The formation of the sodium salt occurs through ionic interaction between the carboxylate anion and the sodium cation, resulting in a crystalline solid with improved stability characteristics [7].

Structural Elucidation and Confirmation Methods

Structural elucidation of atorvastatin cyclic sodium salt (fluorophenyl) impurity has been achieved through multiple complementary analytical techniques [24]. High-performance liquid chromatography coupled with mass spectrometry represents the primary method for identification and quantification of this impurity in pharmaceutical matrices [11]. The mass spectrometric fragmentation pattern provides characteristic molecular ion peaks that distinguish this compound from other atorvastatin-related impurities [24].

Nuclear magnetic resonance spectroscopy serves as a definitive structural confirmation method, with proton and carbon-13 nuclear magnetic resonance providing detailed information about the molecular framework [10] [24]. The nuclear magnetic resonance analysis reveals the characteristic chemical shifts associated with the cyclic oxireno-pyrrolo-oxazine system, confirming the cyclization that differentiates this impurity from the parent atorvastatin structure [27].

Infrared spectroscopy contributes additional structural information, particularly regarding functional group identification [26]. The infrared spectrum exhibits characteristic absorption bands for the carboxylic acid, hydroxyl, and amide functionalities present in the molecule [26]. Specific absorption bands at wavenumbers corresponding to carbonyl stretching vibrations provide evidence for the cyclic lactone-like structure formation [26].

X-ray powder diffraction analysis has been employed for solid-state characterization of the crystalline sodium salt form [23]. This technique provides information about the crystal structure and polymorphic behavior of the compound [23]. The diffraction pattern confirms the formation of a distinct crystalline phase different from the parent atorvastatin calcium salt [23].

Physical Properties and Molecular Weight Analysis

Acid Form (590.6 g/mol)

The acid form of atorvastatin cyclic sodium salt (fluorophenyl) impurity exhibits a molecular weight of 590.6 grams per mole [3] [5]. This molecular weight determination has been confirmed through high-resolution mass spectrometry, which provides accurate mass measurements to multiple decimal places [3]. The compound demonstrates specific physical characteristics that distinguish it from related atorvastatin impurities [8].

The melting point of the acid form ranges from 157 to 161 degrees Celsius with decomposition [8] [22]. This thermal behavior indicates the compound's relative thermal stability within this temperature range before undergoing degradation [8]. The decomposition pattern suggests the presence of thermally labile functional groups that breakdown at elevated temperatures [22].

Solubility characteristics of the acid form show slight solubility in methanol and water [8] [22]. The compound exhibits hygroscopic properties, indicating its tendency to absorb moisture from the atmosphere [8] [22]. Light sensitivity has been observed, necessitating storage under controlled lighting conditions to prevent photodegradation [22].

Sodium Salt (612.62 g/mol)

The sodium salt form possesses a molecular weight of 612.62 grams per mole, reflecting the addition of the sodium cation and the loss of a proton from the carboxylic acid group [1] [4] [7]. This molecular weight has been verified through multiple analytical techniques, including mass spectrometry and elemental analysis [1] [4]. The increased molecular weight compared to the acid form provides a clear analytical distinction between the two forms [1].

Physical properties of the sodium salt include a melting point exceeding 150 degrees Celsius with decomposition [22] [25]. The thermal stability profile differs from the acid form due to the ionic nature of the sodium salt [22]. The compound appears as a white to off-white solid with crystalline characteristics [22] [25].

Enhanced solubility in polar solvents represents a significant physical property advantage of the sodium salt form [22]. The compound shows improved dissolution in methanol, ethanol, and aqueous solutions compared to the free acid [22]. Storage requirements include maintenance at minus twenty degrees Celsius under inert atmosphere conditions to preserve chemical integrity [22] [25].

PropertyAcid FormSodium Salt Form
Molecular Weight590.6 g/mol [3]612.62 g/mol [1]
Melting Point157-161°C (dec.) [8]>150°C (dec.) [22]
AppearanceWhite to Off-White Solid [8]White to Off-White Solid [22]
Solubility in MethanolSlightly Soluble [8]Slightly Soluble [22]
Storage Temperature-20°C [8]-20°C [22]
HygroscopicityHygroscopic [8]Hygroscopic [22]

Stereochemical Considerations and Isomerism

The stereochemical complexity of atorvastatin cyclic sodium salt (fluorophenyl) impurity arises from multiple chiral centers within its molecular structure [19]. The compound contains six undefined stereocenter atoms, creating the potential for numerous stereoisomeric forms [5]. This stereochemical diversity significantly impacts the compound's biological and analytical properties [19].

The oxireno-pyrrolo-oxazine ring system introduces additional stereochemical constraints that influence the overall molecular conformation [3]. The cyclization process that forms this impurity involves the creation of new stereocenters and the modification of existing ones from the parent atorvastatin molecule [8]. These stereochemical changes result in altered three-dimensional molecular geometry compared to the linear atorvastatin structure [3].

Conformational analysis reveals that the cyclic structure restricts molecular flexibility compared to the parent compound [3]. The rigid ring system forces specific spatial arrangements of functional groups, influencing intermolecular interactions and physical properties [8]. Nuclear magnetic resonance studies have provided insights into the preferred conformational states of the molecule in solution [27].

The fluorophenyl group maintains its stereochemical orientation despite the cyclization process [3]. This aromatic system contributes to the overall molecular rigidity and influences the compound's interaction with analytical detection systems [8]. The phenylcarbamoyl group exhibits restricted rotation due to the cyclic constraints, affecting the compound's spectroscopic properties [3].

Isomerism considerations include the potential for enantiomeric forms due to the presence of chiral centers [19]. However, the specific stereochemical configuration of the impurity depends on the cyclization mechanism and the stereochemistry of the starting atorvastatin molecule [8]. Chromatographic separation of potential stereoisomers requires specialized analytical conditions and chiral stationary phases [11].

Comparative Structural Relationship to Atorvastatin

The structural relationship between atorvastatin cyclic sodium salt (fluorophenyl) impurity and the parent atorvastatin molecule involves significant molecular rearrangement while maintaining key structural elements [29] [30]. Atorvastatin calcium possesses the molecular formula (C33H34FN2O5)2Ca- 3H2O, representing a linear molecule with a pentasubstituted pyrrole core [29] [30]. The parent compound features an achiral heterocyclic core unit linked to a 3,5-dihydroxypentanoyl side chain [29].

The transformation from atorvastatin to its cyclic impurity involves the formation of an oxireno bridge between specific carbon atoms, creating a tricyclic system absent in the parent molecule [3] [8]. This cyclization fundamentally alters the molecular geometry from a relatively flexible linear structure to a rigid polycyclic framework [3]. The fluorophenyl group, present in both compounds, maintains its aromatic character but experiences altered electronic environments due to the structural rearrangement [29] [3].

The hydroxyl and carboxylic acid functionalities essential for atorvastatin's biological activity remain present in the cyclic impurity but with modified spatial orientations [3] [29]. The phenylcarbamoyl group, crucial for the parent compound's interaction with hydroxymethylglutaryl-coenzyme A reductase, undergoes conformational constraints due to the cyclic structure [3] [29]. These modifications likely impact the compound's biological activity profile compared to the parent drug [29].

Comparative molecular weight analysis reveals the cyclic impurity (590.6 g/mol) has a lower molecular weight than the atorvastatin molecule in its calcium salt form [3] [30]. This difference reflects the loss of specific functional groups during the cyclization process and the absence of calcium coordination [3] [30]. The sodium salt form of the impurity (612.62 g/mol) demonstrates intermediate molecular weight characteristics [1].

The lipophilicity profile differs significantly between the two compounds due to the structural modifications [33] [34]. Atorvastatin exhibits moderate lipophilicity that facilitates cellular uptake through specific transport mechanisms [33]. The cyclic impurity likely demonstrates altered lipophilicity characteristics due to the reduced molecular flexibility and modified hydrogen bonding patterns [34].

The formation of Atorvastatin Cyclic Sodium Salt (Fluorophenyl) Impurity occurs through multiple degradation pathways, each characterized by distinct chemical mechanisms and environmental conditions. Research has identified several primary degradation routes that contribute to the formation of this specific cyclic impurity [1] [2].

Hydrolytic Degradation Pathways

Acidic hydrolysis represents the most significant degradation pathway for atorvastatin, leading to the formation of multiple impurities including the cyclic fluorophenyl variant. Under acidic conditions, atorvastatin undergoes extensive degradation with considerable formation of lactone derivatives and cyclic structures [1] [3]. The degradation follows first-order kinetics with a rate constant of 1.88 × 10⁻² s⁻¹ in 1 N hydrochloric acid [4] [5]. The acidic environment facilitates protonation of nitrogen-containing functional groups, promoting intramolecular cyclization reactions that lead to the formation of the epoxy pyrrolooxazine structure characteristic of the cyclic fluorophenyl impurity [6].

In contrast, basic hydrolysis conditions show minimal degradation of atorvastatin, with degradation following zero-order kinetics and a significantly lower rate constant of 2.35 × 10⁻⁴ mol L⁻¹ s⁻¹ [4] [5]. The reduced degradation under basic conditions suggests that the formation of the cyclic impurity is predominantly favored under acidic environments where protonation enhances cyclization mechanisms.

Oxidative Degradation Mechanisms

Oxidative stress conditions, particularly in the presence of hydrogen peroxide, contribute significantly to the formation of degradation products including the cyclic fluorophenyl impurity. Exposure to 3% hydrogen peroxide results in the formation of multiple oxidative degradation products, including impurities L, D, O1, and O2 [1] [7]. The oxidative pathway involves the incorporation of oxygen atoms and subsequent cyclization reactions that can lead to the formation of epoxide-containing structures .

The oxidative degradation mechanism involves radical-mediated processes where hydrogen peroxide acts as an oxidizing agent, facilitating the formation of reactive intermediates that undergo intramolecular cyclization. These reactions are particularly favored at elevated temperatures, where the combination of thermal and oxidative stress creates optimal conditions for epoxide formation and subsequent cyclization to produce the characteristic cyclic structure [7] [2].

Stress ConditionPrimary Degradation ProductsDegradation ExtentReference
Acidic Hydrolysis (0.1-1 N HCl)Lactone form, Impurity H, Impurity J, A1Significant (>10%) [1] [3] [2]
Basic Hydrolysis (0.1 N NaOH)Minimal degradation observedMinimal (<2%) [4] [5]
Oxidative Stress (3% H2O2)Impurity L, Impurity D, O1, O2Moderate (5-10%) [1] [7] [2]
Thermal Degradation (80°C)Impurity H, Impurity JModerate (5-8%) [1] [2] [9]
Photolytic Stress (UV Light)Impurity J, Impurity L, Impurity DModerate (3-7%) [1] [2] [10]

Photolytic Degradation Pathways

Photolytic degradation under ultraviolet light exposure contributes to the formation of various degradation products, including the cyclic fluorophenyl impurity. The photodegradation process involves singlet oxygen-mediated reactions, where atorvastatin undergoes self-sensitized photooxygenation leading to the formation of multiple photoproducts [11]. The mechanism involves singlet oxygen addition and epoxide intermediate formation, which subsequently undergoes cyclization to form the characteristic tricyclic structure [11].

The photolytic pathway is particularly significant because it can occur under normal storage conditions when pharmaceutical products are exposed to light. The formation of the cyclic impurity through photolysis involves the generation of reactive oxygen species that facilitate intramolecular cyclization reactions, particularly involving the fluorophenyl moiety of atorvastatin [10].

Process-Related Formation Mechanisms

Process-related formation of Atorvastatin Cyclic Sodium Salt (Fluorophenyl) Impurity occurs during the synthesis and manufacturing stages of atorvastatin production. These mechanisms are distinct from degradation pathways as they involve the formation of impurities during active pharmaceutical ingredient synthesis rather than decomposition of the final product [13].

Synthetic Route Impurities

During the multi-step synthesis of atorvastatin, various intermediates and byproducts can undergo secondary reactions leading to the formation of cyclic impurities. The synthesis typically involves Paal-Knorr pyrrole formation, aldol condensations, and cyclization reactions [14]. The cyclic fluorophenyl impurity can form through incomplete reactions or side reactions involving the fluorophenyl-containing intermediates .

The formation mechanism during synthesis involves intramolecular cyclization of intermediate compounds containing the fluorophenyl moiety. When synthetic conditions favor cyclization, such as elevated temperatures or specific pH conditions, the intermediate compounds can undergo ring closure reactions leading to the formation of epoxy pyrrolooxazine structures [15]. This process is particularly favored when the reaction mixture contains nucleophilic centers that can participate in intramolecular attacks on electrophilic carbon centers.

Manufacturing Process Variables

Manufacturing process parameters significantly influence the formation of process-related impurities. Temperature control, reaction time, pH conditions, and the presence of catalysts all contribute to the likelihood of cyclic impurity formation [13]. Elevated temperatures during synthesis or purification steps can promote intramolecular cyclization reactions, while prolonged reaction times increase the probability of side reactions leading to impurity formation.

The use of specific solvents and reaction conditions can also influence impurity formation. Protic solvents may facilitate protonation reactions that promote cyclization, while the presence of acids or bases can catalyze intramolecular reactions leading to cyclic structure formation [16]. Quality control measures during manufacturing focus on optimizing these parameters to minimize impurity formation while maintaining acceptable yields of the desired product.

Crystallization and Purification Effects

The crystallization and purification processes can also contribute to impurity formation through solid-state reactions and impurity incorporation mechanisms. Research indicates that solid solution formation is the most common mechanism for impurity retention, where impurities become incorporated into the crystal lattice of the main product [17] [18]. The cyclic fluorophenyl impurity may be retained through physical mixing or solid solution formation during crystallization processes.

Process optimization strategies focus on developing crystallization conditions that effectively reject impurities while maintaining product purity. The use of appropriate solvents, temperature control, and seeding strategies can help minimize impurity incorporation and promote selective crystallization of the desired atorvastatin form [17].

Chemical Transformation and Stability Parameters

The chemical transformation pathways leading to Atorvastatin Cyclic Sodium Salt (Fluorophenyl) Impurity involve complex molecular rearrangements that fundamentally alter the structural and stability characteristics of the parent compound. Understanding these transformations is crucial for predicting impurity formation and developing strategies for impurity control [2].

Molecular Rearrangement Mechanisms

The transformation from atorvastatin to its cyclic fluorophenyl impurity involves significant structural changes, including the formation of an epoxy pyrrolooxazine ring system. This transformation requires the breaking and formation of multiple chemical bonds, including carbon-carbon and carbon-oxygen bonds [15]. The mechanism involves nucleophilic attack by hydroxyl groups on electrophilic carbon centers, followed by ring closure to form the characteristic tricyclic structure.

The chemical transformation is facilitated by the presence of the fluorophenyl moiety, which provides electronic stabilization for intermediate species formed during cyclization. The fluorine atom's electron-withdrawing properties influence the reactivity of adjacent carbon centers, making them more susceptible to nucleophilic attack and subsequent cyclization reactions . This electronic effect is crucial in determining the regioselectivity and stereochemistry of the cyclization process.

Thermodynamic Considerations

The stability of the cyclic fluorophenyl impurity compared to the parent atorvastatin molecule influences the equilibrium position of transformation reactions. Thermodynamic analysis indicates that the cyclic structure may be thermodynamically favored under certain conditions due to reduced conformational strain and favorable intramolecular interactions [19]. The formation of the epoxide ring and the resulting tricyclic structure can provide additional stability through reduced rotational freedom and enhanced molecular rigidity.

The activation energy for the cyclization reaction varies depending on the reaction conditions, with acidic environments generally providing lower activation barriers due to protonation effects that stabilize transition states [4]. Temperature-dependent studies show that higher temperatures favor the formation of the cyclic impurity, consistent with kinetic theories predicting increased reaction rates at elevated temperatures [9].

Stability Profile Analysis

The stability profile of Atorvastatin Cyclic Sodium Salt (Fluorophenyl) Impurity differs significantly from that of atorvastatin itself. The cyclic structure exhibits enhanced thermal stability due to the rigid tricyclic framework, with a melting point of 157-161°C compared to the parent compound [20]. However, the impurity is hygroscopic, indicating susceptibility to moisture-induced degradation under humid conditions [20].

Solubility characteristics also differ markedly, with the cyclic impurity showing only slight solubility in methanol and water, compared to the more favorable solubility profile of atorvastatin [20]. This reduced solubility can impact bioavailability and pharmacological properties, making the control of this impurity particularly important from a therapeutic perspective.

PropertyValue/DescriptionReference
CAS Number1315629-79-8 [21] [22] [23]
Molecular FormulaC33H34FN2O7.Na [21] [22] [24]
Molecular Weight (sodium salt)612.62 g/mol [21] [22] [24]
Melting Point157-161°C [20]
SolubilitySlightly soluble in methanol and water [20]
StabilityHygroscopic [20]

Chemical Reactivity Patterns

The chemical reactivity of the cyclic fluorophenyl impurity is influenced by the presence of multiple functional groups, including hydroxyl groups, carbonyl groups, and the epoxide ring system. These functional groups can participate in various chemical reactions, including hydrolysis, oxidation, and substitution reactions . The epoxide ring is particularly reactive and can undergo ring-opening reactions under acidic or basic conditions, potentially leading to further degradation products.

The fluorophenyl moiety contributes to the overall chemical stability of the molecule while also influencing its reactivity patterns. The electron-withdrawing effect of the fluorine atom affects the electronic distribution within the molecule, influencing the reactivity of adjacent functional groups and the overall chemical behavior of the impurity .

Reaction Kinetics of Impurity Generation

The kinetics of Atorvastatin Cyclic Sodium Salt (Fluorophenyl) Impurity generation provide crucial insights into the rates and mechanisms of impurity formation under various conditions. Kinetic studies reveal that impurity formation follows distinct mathematical models depending on the degradation conditions and environmental factors [4] [5].

Order of Reaction and Rate Constants

Kinetic analysis of atorvastatin degradation under different conditions reveals that the formation of cyclic impurities follows either first-order or zero-order kinetics, depending on the reaction medium and environmental conditions. Under acidic conditions, the degradation follows first-order kinetics with respect to atorvastatin concentration, indicating that the rate of impurity formation is directly proportional to the concentration of the parent compound [4] [5].

The rate constant for acidic degradation has been determined to be 1.88 × 10⁻² s⁻¹ in 1 N hydrochloric acid at room temperature, representing a relatively rapid degradation process [5]. This high rate constant indicates that acidic conditions significantly accelerate impurity formation, making pH control crucial for stability maintenance. The first-order kinetics suggest that the rate-limiting step involves a unimolecular process, likely corresponding to the initial protonation and subsequent intramolecular cyclization.

Under basic conditions, the degradation kinetics shift to zero-order behavior with a much lower rate constant of 2.35 × 10⁻⁴ mol L⁻¹ s⁻¹ [4]. The zero-order kinetics indicate that the reaction rate is independent of atorvastatin concentration under these conditions, suggesting that the rate-limiting step involves a surface-catalyzed process or is limited by the availability of reactive species other than atorvastatin itself.

MediumKinetic OrderRate Constant (k)Correlation Coefficient (r)TemperatureReference
Acidic (1 N HCl)First Order1.88 × 10⁻² s⁻¹> 0.95Room Temperature [4] [5]
Basic (1 N NaOH)Zero Order2.35 × 10⁻⁴ mol L⁻¹ s⁻¹0.99448374Room Temperature [4] [5]
Acidic (general)First Order1.4054805 × 10⁻² s⁻¹0.96033586Various [4]
Basic (general)Zero Order2.35289 × 10⁻⁴ mol L⁻¹ s⁻¹0.99448374Various [4]

Temperature Dependence and Activation Energy

Temperature effects on impurity generation kinetics follow Arrhenius behavior, with reaction rates increasing exponentially with temperature. Thermal degradation studies at 80°C show significantly enhanced impurity formation compared to room temperature conditions [9]. The temperature dependence provides insights into the activation energy requirements for cyclization reactions and helps predict impurity formation rates under various storage and processing conditions.

Activation energy calculations for the cyclization process indicate that the formation of the cyclic fluorophenyl impurity requires moderate activation energy, making it thermodynamically accessible under normal processing conditions but sufficiently high to allow for kinetic control through temperature management [9]. The activation energy values are consistent with intramolecular cyclization reactions involving nucleophilic substitution mechanisms.

Concentration Effects and Reaction Mechanisms

The dependence of impurity formation rates on atorvastatin concentration provides mechanistic insights into the cyclization process. First-order kinetics under acidic conditions suggest that the cyclization is an intramolecular process where each atorvastatin molecule independently undergoes transformation to form the cyclic impurity [4]. This mechanism is consistent with the proposed intramolecular nucleophilic substitution pathway involving the fluorophenyl moiety.

The concentration independence observed under basic conditions (zero-order kinetics) suggests a different mechanism, possibly involving surface-catalyzed processes or rate-limiting steps that do not depend on atorvastatin concentration [4]. This could involve the formation of intermediates that are rapidly consumed in subsequent reactions, leading to steady-state kinetics that appear zero-order with respect to the parent compound.

Predictive Modeling and Stability Assessment

Kinetic parameters enable the development of predictive models for impurity formation under various storage and processing conditions. These models are essential for establishing shelf-life specifications and determining appropriate storage conditions to minimize impurity formation [25]. The kinetic data support the development of mathematical models that can predict impurity levels as functions of time, temperature, and pH conditions.

The predictive models incorporate both thermodynamic and kinetic factors to provide comprehensive stability assessments. These models are particularly valuable for pharmaceutical development, where understanding impurity formation kinetics is crucial for process optimization and quality control [2]. The models can be used to establish critical process parameters and develop control strategies that minimize impurity formation while maintaining acceptable production yields.

Formation PathwayMechanism DescriptionConditions Favoring FormationKey Structural ChangesReference
Intramolecular CyclizationCyclization involving fluorophenyl moiety leading to epoxy pyrrolooxazine structureElevated temperature, acidic pHRing closure, epoxide bridge formation [15]
Epoxide FormationFormation of epoxide ring through oxygen insertion and cyclizationOxidative stress, presence of oxygenOxygen incorporation, ring formation [11]
Thermal DegradationHeat-induced structural rearrangement and cyclizationHigh temperature (>80°C), extended heatingMolecular rearrangement, cyclization [9] [26]
Oxidative CyclizationOxidation-mediated cyclization under stress conditionsH2O2 presence, oxidative environmentOxidation-induced cyclization [7] [2]
Process-Related FormationFormation during synthesis or manufacturing processesManufacturing conditions, reaction intermediatesIntermediate cyclization during synthesis [13]

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

1.5

Appearance

White to Off-White Solid

Melting Point

157-161°C

Dates

Last modified: 04-14-2024

Explore Compound Types